

Application Note: Z-160 as a Modulator in FLIPR-Based Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fluorometric Imaging Plate Reader (FLIPR) system is a well-established high-throughput screening platform for monitoring intracellular calcium ([Ca2+]) dynamics. This technology is pivotal in drug discovery for identifying and characterizing compounds that modulate the activity of G-protein coupled receptors (GPCRs) and ion channels.[1][2] **Z-160**, also known as NP118809, is a small molecule inhibitor of N-type (CaV2.2) calcium channels, which are validated targets for the treatment of chronic pain.[3][4] This application note provides a detailed protocol for utilizing the FLIPR system to assess the inhibitory activity of **Z-160** on N-type calcium channels expressed in a suitable cell line.

Principle of the Assay

FLIPR-based calcium assays utilize fluorescent indicators that emit a signal upon binding to free intracellular calcium.[5] Cells expressing the target of interest (e.g., N-type calcium channels) are loaded with a calcium-sensitive dye. Upon stimulation that opens the calcium channels, there is an influx of extracellular Ca2+ or release from intracellular stores, leading to an increase in fluorescence. When an inhibitor like **Z-160** is present, it blocks the channel, thereby attenuating or preventing the fluorescence increase. The FLIPR instrument detects these changes in fluorescence in real-time, allowing for the quantification of channel inhibition.



Materials and Equipment Materials

- Cell Line: SH-SY5Y neuroblastoma cells (endogenously expressing N-type calcium channels) or a recombinant cell line overexpressing human CaV2.2 channels.
- Compound: Z-160 hydrochloride (CAS: 41332-36-9)[6][7]
- FLIPR Calcium Assay Kit: FLIPR Calcium 6 Assay Kit (or equivalent) is recommended for its high signal window.[8]
- Cell Culture Medium: As recommended for the specific cell line.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[9]
 [10]
- Depolarizing Agent: Potassium Chloride (KCl) solution.
- Microplates: Black-walled, clear-bottom 96-well or 384-well microplates.[10]
- Reagent and Compound Plates: Appropriate microplates for preparing reagents and compound dilutions.

Equipment

- FLIPR Tetra® or FLIPR Penta® System: (Molecular Devices)[11]
- Cell Culture Incubator: 37°C, 5% CO2.
- · Laminar Flow Hood
- Plate Centrifuge (for non-adherent cells, if applicable)
- Multichannel Pipettes or Automated Liquid Handler

Experimental Protocols Cell Culture and Plating



- Culture cells according to standard protocols for the chosen cell line.
- On the day before the assay, harvest the cells and determine the cell density.
- Seed the cells into black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment. A typical seeding density for SH-SY5Y cells is 50,000 cells per well in a 96-well plate.
- Incubate the plates overnight at 37°C with 5% CO2.

Preparation of Reagents and Compounds

- Assay Buffer: Prepare 1X HBSS with 20 mM HEPES, pH 7.4.
- Dye Loading Solution: On the day of the assay, prepare the FLIPR Calcium 6 dye loading solution according to the manufacturer's instructions.[8][10] Typically, this involves dissolving a vial of the dye component in the provided assay buffer.
- **Z-160** Compound Plate: Prepare a serial dilution of **Z-160** in the assay buffer at concentrations 5-fold higher than the final desired concentrations. This allows for a 1:5 dilution upon addition to the cell plate.
- KCl Stimulus Solution: Prepare a KCl solution in assay buffer at a concentration that, when added to the wells, will result in a final concentration sufficient to depolarize the cells and open voltage-gated calcium channels (e.g., a final concentration of 90 mM KCl).

Dye Loading

- Remove the cell culture medium from the cell plates.
- Add an equal volume of the prepared dye loading solution to each well (e.g., 100 μL for a 96well plate).
- Incubate the plate for 1-2 hours at 37°C, protected from light.[8] Some protocols may recommend a subsequent 30-minute incubation at room temperature.

FLIPR Assay Protocol (Inhibitor/Antagonist Mode)



- Set up the FLIPR instrument with the appropriate excitation (470-495 nm) and emission (515-575 nm) filters for the Calcium 6 dye.[9]
- Place the cell plate and the **Z-160** compound plate into the FLIPR instrument.
- Initiate the read sequence:
 - Establish a baseline fluorescence reading for approximately 10-20 seconds.
 - The instrument will automatically add a specific volume (e.g., 25 μL) of the **Z-160** dilutions (or vehicle control) from the compound plate to the cell plate.
 - Continue recording the fluorescence for a pre-determined incubation period (e.g., 3-5 minutes) to monitor any immediate effects of the compound and to allow for binding.
 - \circ The instrument will then add the KCl stimulus solution (e.g., 30 μ L) to all wells to induce channel opening.
 - Record the subsequent change in fluorescence for 1-3 minutes to capture the peak calcium response.[12]

Data Presentation and Analysis

The data generated from the FLIPR instrument will be a kinetic trace of fluorescence intensity over time for each well. The inhibitory effect of **Z-160** is quantified by measuring the reduction in the peak fluorescence response after KCl stimulation in the presence of the compound compared to the vehicle control.

Data Analysis

- Response Calculation: For each well, calculate the maximum change in fluorescence (Peak -Baseline).
- Normalization: Normalize the data to the controls on the same plate:
 - Set the average response of the vehicle control (e.g., DMSO) plus KCl as 100% activity (or 0% inhibition).



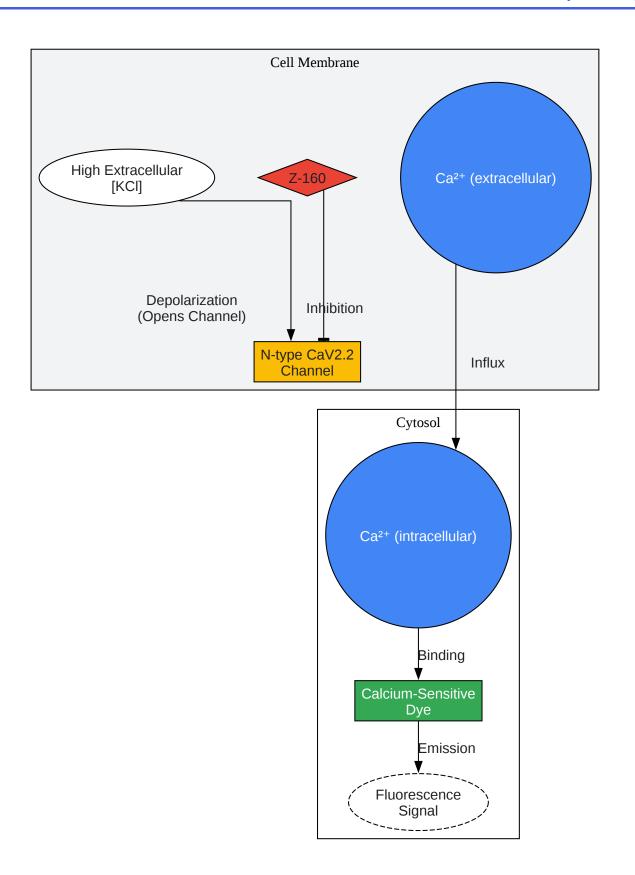
- Set the average response of a baseline control (no KCl addition) as 0% activity (or 100% inhibition).
- IC50 Curve: Plot the percent inhibition against the logarithm of the **Z-160** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of **Z-160** that causes 50% inhibition of the calcium response).

Ouantitative Data Summary

Parameter	Typical Value	Description
Cell Seeding Density	50,000 cells/well	For a 96-well plate; should be optimized for the cell line.
Dye Loading Time	1-2 hours	At 37°C, as per kit instructions.
Z-160 Incubation Time	3-5 minutes	Pre-incubation before stimulation.
KCI Final Concentration	90 mM	To induce membrane depolarization.
FLIPR Read Time	3-5 minutes	Total time capturing baseline, compound addition, and stimulation.
Z' Factor	> 0.5	A measure of assay quality and robustness.[13]

Visualizations Signaling Pathway Diagram



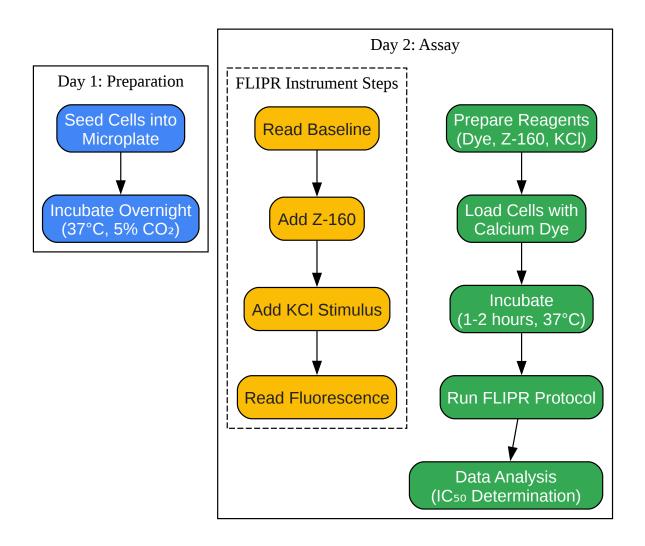


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Caption: Signaling pathway of **Z-160** inhibiting KCl-induced calcium influx.



Experimental Workflow Diagram



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Caption: Experimental workflow for the **Z-160** FLIPR calcium assay.

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- To cite this document: BenchChem. [Application Note: Z-160 as a Modulator in FLIPR-Based Calcium Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679991#z-160-protocol-for-flipr-based-calcium-assays]

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